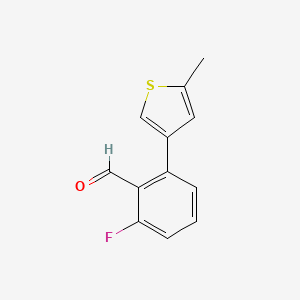
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is an organic compound with the molecular formula C12H9FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique chemical structure, which combines the properties of fluorinated aromatic compounds and thiophene derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 5-methylthiophene.
Grignard Reaction: A Grignard reagent is prepared from 5-methylthiophene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2-fluorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-6-(5-methylthiophen-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(5-methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated aromatic compounds and biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde depends on its specific application
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The fluorine atom and thiophene ring can enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a thiophene ring.
2-Fluoro-5-(5-methylthiophen-3-yl)benzaldehyde: Similar structure but with the fluorine atom in a different position.
Uniqueness
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H9FOS |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-fluoro-6-(5-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H9FOS/c1-8-5-9(7-15-8)10-3-2-4-12(13)11(10)6-14/h2-7H,1H3 |
Clave InChI |
BJYCRRIKGWENPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C2=C(C(=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


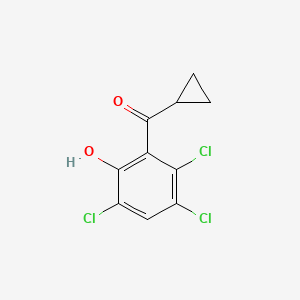
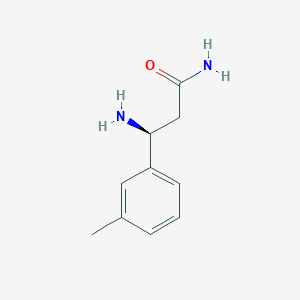

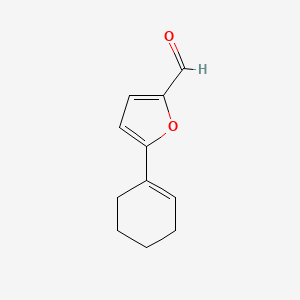

![N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13307856.png)
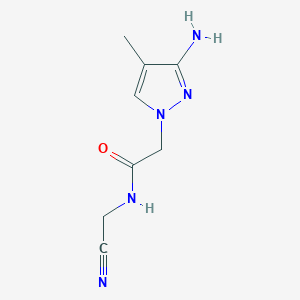

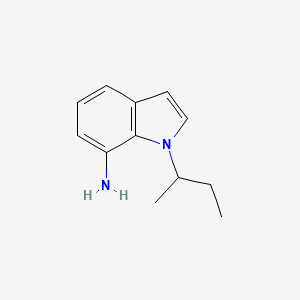
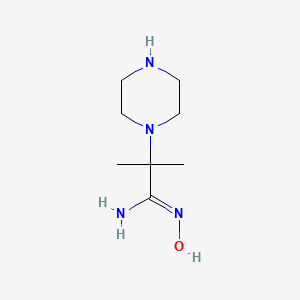
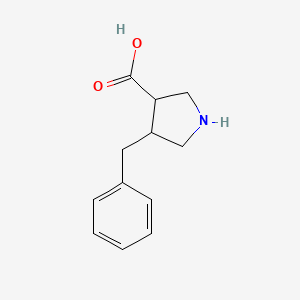

![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)

